[3-cyclopropyl-6-ethyl-1-(4-fluorophenyl)-1H-pyrazolo[3,4-b]pyridin-4-yl](4-methylpiperidin-1-yl)methanone
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Overview
Description
3-CYCLOPROPYL-6-ETHYL-1-(4-FLUOROPHENYL)-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YLMETHANONE is a complex organic compound that belongs to the class of pyrazolo[3,4-b]pyridines This compound is characterized by its unique structure, which includes a cyclopropyl group, an ethyl group, a fluorophenyl group, and a methylpiperidino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-CYCLOPROPYL-6-ETHYL-1-(4-FLUOROPHENYL)-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YLMETHANONE typically involves multi-step organic reactions. One common approach is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst . The reaction conditions usually include a base such as potassium carbonate and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product. The use of advanced purification techniques such as column chromatography and recrystallization is also common to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions
3-CYCLOPROPYL-6-ETHYL-1-(4-FLUOROPHENYL)-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YLMETHANONE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
3-CYCLOPROPYL-6-ETHYL-1-(4-FLUOROPHENYL)-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YLMETHANONE has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating various diseases, including cancer and neurological disorders.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-CYCLOPROPYL-6-ETHYL-1-(4-FLUOROPHENYL)-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YLMETHANONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. These interactions can lead to various biological effects, such as inhibition of cell proliferation or modulation of neurotransmitter release.
Comparison with Similar Compounds
Similar Compounds
- 2-CYCLOPROPYL-4-(4-FLUOROPHENYL)-1H-PYRAZOLO[3,4-B]PYRIDIN-3-YLMETHANONE
- 3-CYCLOPROPYL-6-ETHYL-1-(4-CHLOROPHENYL)-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YLMETHANONE
Uniqueness
The uniqueness of 3-CYCLOPROPYL-6-ETHYL-1-(4-FLUOROPHENYL)-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YLMETHANONE lies in its specific structural features, such as the presence of a fluorophenyl group and a cyclopropyl group. These features contribute to its distinct chemical properties and potential biological activities, making it a valuable compound for research and development in various fields.
Properties
Molecular Formula |
C24H27FN4O |
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Molecular Weight |
406.5 g/mol |
IUPAC Name |
[3-cyclopropyl-6-ethyl-1-(4-fluorophenyl)pyrazolo[3,4-b]pyridin-4-yl]-(4-methylpiperidin-1-yl)methanone |
InChI |
InChI=1S/C24H27FN4O/c1-3-18-14-20(24(30)28-12-10-15(2)11-13-28)21-22(16-4-5-16)27-29(23(21)26-18)19-8-6-17(25)7-9-19/h6-9,14-16H,3-5,10-13H2,1-2H3 |
InChI Key |
ZVFJQFSOWAOHDW-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=C2C(=NN(C2=N1)C3=CC=C(C=C3)F)C4CC4)C(=O)N5CCC(CC5)C |
Origin of Product |
United States |
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